molecular formula C7H4BrNO B14669596 4-Bromobenzonitrile oxide CAS No. 42811-75-6

4-Bromobenzonitrile oxide

Cat. No.: B14669596
CAS No.: 42811-75-6
M. Wt: 198.02 g/mol
InChI Key: RISXWAKQJOSERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzonitrile oxide is an organic compound with the molecular formula C7H4BrNO It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the benzene ring, and an oxime group is attached to the nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzonitrile oxide can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime derivative followed by oxidation to yield the desired oxide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzonitrile oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromonitrobenzene.

    Reduction: Formation of 4-bromoaniline.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Bromobenzonitrile oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromobenzonitrile oxide involves its reactivity towards nucleophiles and electrophiles. The oxime group can participate in various chemical transformations, while the bromine atom provides a site for substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzonitrile: Similar structure with iodine instead of bromine.

    4-Chlorobenzonitrile: Similar structure with chlorine instead of bromine.

    4-Fluorobenzonitrile: Similar structure with fluorine instead of bromine.

Uniqueness

4-Bromobenzonitrile oxide is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromophenyl)-N-oxidomethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISXWAKQJOSERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[C+]=N[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506383
Record name {(E)-[(4-Bromophenyl)methyliumylidene]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42811-75-6
Record name {(E)-[(4-Bromophenyl)methyliumylidene]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.